molecular formula C9H8ClN3O2 B13003002 Ethyl 5-chloroimidazo[1,2-a]pyrazine-3-carboxylate CAS No. 1250997-06-8

Ethyl 5-chloroimidazo[1,2-a]pyrazine-3-carboxylate

Katalognummer: B13003002
CAS-Nummer: 1250997-06-8
Molekulargewicht: 225.63 g/mol
InChI-Schlüssel: PIMMQTGIEFIFKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-chloroimidazo[1,2-a]pyrazine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both imidazole and pyrazine rings in its structure makes it a valuable scaffold for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloroimidazo[1,2-a]pyrazine-3-carboxylate typically involves the reaction of heterocyclic amines with electrophiles. One common method is a two-step one-pot synthesis. In the first step, 2-aminopyridine derivatives react with N,N-dimethylformamide dimethyl acetate to produce intermediates. These intermediates are then condensed with active electrophiles such as ethyl bromoacetate in the same flask without isolation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to increase yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-chloroimidazo[1,2-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazo[1,2-a]pyrazine ring.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield various substituted imidazo[1,2-a]pyrazine derivatives .

Wissenschaftliche Forschungsanwendungen

Ethyl 5-chloroimidazo[1,2-a]pyrazine-3-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethyl 5-chloroimidazo[1,2-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, making it effective against certain infections. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Vergleich Mit ähnlichen Verbindungen

Ethyl 5-chloroimidazo[1,2-a]pyrazine-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can lead to unique biological activities and chemical reactivity.

Eigenschaften

CAS-Nummer

1250997-06-8

Molekularformel

C9H8ClN3O2

Molekulargewicht

225.63 g/mol

IUPAC-Name

ethyl 5-chloroimidazo[1,2-a]pyrazine-3-carboxylate

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-3-12-8-5-11-4-7(10)13(6)8/h3-5H,2H2,1H3

InChI-Schlüssel

PIMMQTGIEFIFKE-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CN=C2N1C(=CN=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.